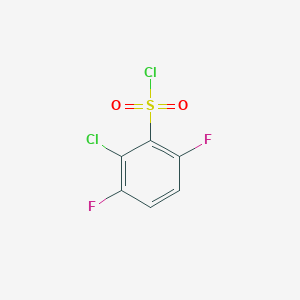
2-Chloro-3,6-difluorobenzenesulfonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “2,6-Difluorobenzenesulfonyl chloride” involves the reaction of difluorophenyllithium with sulfuryl chloride . This compound may be used in the synthesis of 2,6-difluorobenzenesulfonamide .Chemical Reactions Analysis
“2,6-Difluorobenzenesulfonyl chloride” can react with 29% ammonium hydroxide to prepare 2,6-difluorobenzenesulfonamide .Applications De Recherche Scientifique
Synthesis of High-Purity Chemicals
- 2-Chloro-3,6-difluorobenzenesulfonyl chloride is used in the synthesis of high-purity chemicals. For instance, it plays a role in the preparation of high-purity 1-chloro-2,6-difluorobenzene, which is an important intermediate for active ingredients in agricultural and pharmaceutical applications (Moore, 2003).
Preparation of Pesticides
- This compound is instrumental in the synthesis of key intermediates used for the preparation of pesticides. For example, it is used in the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a precursor for herbicidal products (Xiao-hua Du et al., 2005).
Advanced Oxidation Processes
- In environmental science, this compound is relevant in advanced oxidation processes. It contributes to the formation of chlorinated aromatic compounds, which are significant in the degradation of pollutants (Yuan et al., 2011).
Synthesis of Fluoronitrobenzene-sulfonyl Chlorides
- The compound is also used in the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides, which have applications in the chemical industry (Sergey Zhersh et al., 2010).
Photocatalytic Applications
- In photocatalytic processes, this compound is used to facilitate the addition of fluoroalkyl groups to unsaturated compounds, showcasing its utility in advanced chemical synthesis (Xiaojun Tang et al., 2015).
Mécanisme D'action
Target of Action
2-Chloro-3,6-difluorobenzenesulfonyl chloride is a type of sulfonyl chloride compound. It is primarily used as a reagent in organic synthesis . The primary targets of this compound are typically organic molecules with nucleophilic functional groups, such as alcohols, amines, and thiols, which can react with the sulfonyl chloride group to form sulfonate esters, sulfonamides, and sulfonothioates, respectively .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. In this reaction, the chloride ion of the sulfonyl chloride group is replaced by a nucleophile from the target molecule . This results in the formation of a new bond between the sulfur atom of the sulfonyl group and the nucleophilic atom of the target molecule .
Biochemical Pathways
The products of its reactions with biological molecules could potentially affect various biochemical processes, depending on their specific structures and properties .
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be highly reactive and unstable in biological environments, due to its susceptibility to hydrolysis and nucleophilic attack .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific molecules it reacts with. For instance, if it reacts with a biologically active molecule, it could potentially modify the molecule’s function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of water or other nucleophiles can lead to hydrolysis or other side reactions . Moreover, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to prevent degradation .
Analyse Biochimique
Biochemical Properties
2-Chloro-3,6-difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and other related compounds. It interacts with various enzymes and proteins, facilitating the formation of sulfonamide bonds. The compound is known to react with amines to form sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial and antifungal properties . Additionally, this compound can be used in the synthesis of benzoxathiazocine 1,1-dioxides core scaffolds .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . In laboratory settings, it has been observed to cause cytotoxic effects, leading to cell death at higher concentrations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. The compound’s ability to form covalent bonds with amino groups in proteins is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, the compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to moisture can lead to hydrolysis, reducing its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that high doses of the compound can cause severe skin burns and eye damage, indicating its potential for toxicity . Threshold effects have been observed, with certain dosages leading to cytotoxicity and cell death in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of sulfonamides. It interacts with enzymes such as sulfonamide synthase, facilitating the formation of sulfonamide bonds. The compound’s metabolic pathways also involve interactions with cofactors that aid in its conversion to active metabolites . These interactions can influence metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is known to be transported via passive diffusion due to its lipophilic nature. It can accumulate in cellular membranes, leading to localized effects on cell function . Additionally, the compound may interact with transport proteins that facilitate its movement across cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily accumulating in cellular membranes and organelles. Its lipophilic nature allows it to integrate into lipid bilayers, affecting membrane integrity and function . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, influencing its activity and function within the cell .
Propriétés
IUPAC Name |
2-chloro-3,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-5-3(9)1-2-4(10)6(5)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBTVVMBHTYRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)S(=O)(=O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8-Difluoro-3-azabicyclo[3.2.1]octane](/img/structure/B1392900.png)
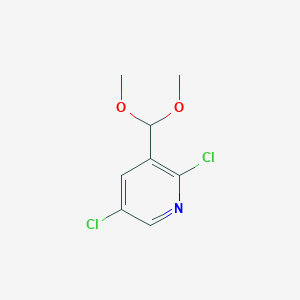

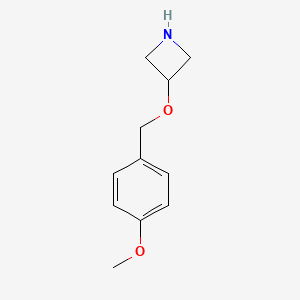
carbohydrazide](/img/structure/B1392907.png)

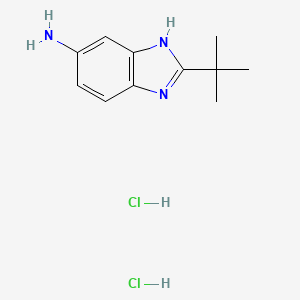
![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)

![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)


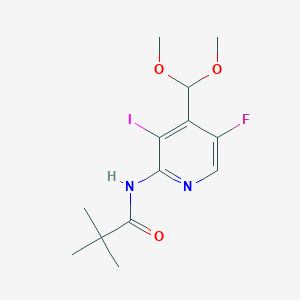
![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)